molecular formula C15H14OS B12138504 2-phenyl-5,6,7,8-tetrahydro-4H-chromene-4-thione

2-phenyl-5,6,7,8-tetrahydro-4H-chromene-4-thione

Cat. No.: B12138504
M. Wt: 242.3 g/mol
InChI Key: HJQMWNNRTUNZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-5,6,7,8-tetrahydro-4H-chromene-4-thione is a heterocyclic compound that belongs to the class of chromenes Chromenes are oxygenated heterocyclic compounds known for their diverse biological activities and therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5,6,7,8-tetrahydro-4H-chromene-4-thione typically involves multi-component reactions (MCRs). One common method is the reaction of substituted aromatic aldehydes, dimedone, and malononitrile in the presence of a base such as potassium tertiary butoxide and THF in methanol as a solvent at room temperature . Another approach involves the use of magnetic catalysts like titanium tetrachloride stabilized on nano-cellulose, which facilitates the reaction under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions can be optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5,6,7,8-tetrahydro-4H-chromene-4-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the thione group to a thiol group.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in halogenated derivatives of the compound.

Scientific Research Applications

2-phenyl-5,6,7,8-tetrahydro-4H-chromene-4-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenyl-5,6,7,8-tetrahydro-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-5,6,7,8-tetrahydro-4H-chromene-4-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydrochromene-4-thione

InChI

InChI=1S/C15H14OS/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-3,6-7,10H,4-5,8-9H2

InChI Key

HJQMWNNRTUNZGB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=S)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.